6-Deoxy-D-allose
Description
Contextualization within Rare Sugars and Deoxysaccharides
6-Deoxy-D-allose belongs to a fascinating class of carbohydrates known as rare sugars. Rare sugars are monosaccharides and their derivatives that are present in limited quantities in nature. nih.govresearchgate.net Unlike abundant sugars such as D-glucose and D-fructose, the biological roles and metabolic pathways of most rare sugars are not fully understood. This compound is also classified as a deoxysugar, a type of carbohydrate in which a hydroxyl group has been replaced by a hydrogen atom. oup.com Specifically, in this compound, the hydroxyl group at the C-6 position of the D-allose sugar ring is absent. This structural modification significantly influences its chemical properties and biological functions.
Deoxysugars are vital components of numerous biologically active compounds, particularly in bacteria where they are found in lipopolysaccharides, extracellular polysaccharides, and as glycosidic moieties of secondary metabolites like antibiotics. oup.comnih.gov The absence of the C-6 hydroxyl group in this compound prevents it from being phosphorylated at this position by hexokinases, a critical step in the metabolism of many common sugars. This inability to be phosphorylated is a key factor in some of its observed biological activities, or lack thereof. For instance, studies have shown that unlike its parent sugar D-allose, this compound does not confer disease resistance in rice, suggesting that C-6 phosphorylation is essential for this biological function. Similarly, it does not inhibit the growth of the nematode Caenorhabditis elegans.
Significance in Natural Product Chemistry Research
The importance of this compound in scientific research is most pronounced in the field of natural product chemistry, particularly in the study of macrolide antibiotics. This deoxysugar is a key biosynthetic intermediate of mycinose (B1239270), which is a component of several potent antibiotics produced by Streptomyces species. oup.comnih.gov The removal of such deoxysugar moieties from these bioactive compounds has been shown to dramatically decrease or completely eliminate their antibacterial activity, highlighting their critical role in the drug's mechanism of action. oup.com
The biosynthesis of this compound proceeds through a multi-step enzymatic pathway, starting from D-glucose-1-phosphate. The sugar is activated by conversion to dTDP-D-glucose. A series of enzymatic reactions then modifies the sugar, leading to the formation of dTDP-6-deoxy-β-D-allose. oup.comnih.gov This activated form is then incorporated into the growing macrolide structure by glycosyltransferases.
The study of the biosynthesis of this compound and its incorporation into natural products is of great interest for several reasons. Understanding these pathways opens up possibilities for combinatorial biosynthesis and glycoengineering, where genes from different pathways can be combined to create novel antibiotics with improved efficacy or altered spectra of activity. The enzymes involved in this pathway, such as dTDP-4-keto-6-deoxyglucose reductase, are also potential targets for the development of new antimicrobial agents. oup.comnih.gov
Chemical and Physical Properties
Below are tables detailing the key physical and chemical properties of this compound.
Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H12O5 | nih.gov |
| Molecular Weight | 164.16 g/mol | nih.gov |
| Appearance | Data not available | |
| Solubility | Data not available |
Computed Properties of this compound
| Property | Value | Source |
|---|---|---|
| XLogP3 | -2.4 | nih.gov |
| Hydrogen Bond Donor Count | 4 | nih.gov |
| Hydrogen Bond Acceptor Count | 5 | nih.gov |
| Rotatable Bond Count | 5 | nih.gov |
| Exact Mass | 164.06847348 Da | nih.gov |
| Monoisotopic Mass | 164.06847348 Da | nih.gov |
Detailed Research Findings
Biosynthesis of dTDP-6-deoxy-β-D-allose
The biosynthesis of dTDP-6-deoxy-β-D-allose is a well-studied pathway, particularly in the context of macrolide antibiotic production in Streptomyces. The process involves a series of enzymatic steps:
Activation of Glucose-1-phosphate: The pathway initiates with the conversion of glucose-1-phosphate to dTDP-D-glucose. This reaction is catalyzed by the enzyme dTDP-D-glucose synthase (GerD in the dihydrochalcomycin pathway). oup.com
Dehydration: The newly formed dTDP-D-glucose undergoes a dehydration reaction at the C-4 and C-6 positions, catalyzed by dTDP-D-glucose-4,6-dehydratase (GerE). This results in the formation of dTDP-4-keto-6-deoxy-D-glucose. oup.com
Epimerization: The intermediate, dTDP-4-keto-6-deoxy-D-glucose, is then acted upon by dTDP-4-keto-6-deoxyglucose 3-epimerase (GerF), which inverts the stereochemistry at the C-3 position. oup.comnih.gov
Reduction: The final step is the stereospecific reduction of the 4-keto group by dTDP-4-keto-6-deoxyglucose reductase (GerK1), using NADH as a cofactor. This enzymatic reduction yields the final product, dTDP-6-deoxy-β-D-allose. oup.comnih.gov
Natural Products Containing the this compound Moiety
This compound is found as a constituent of the disaccharide mycinose, which is attached to the aglycone core of several important macrolide antibiotics.
Macrolide Antibiotics Containing a this compound Moiety
| Antibiotic | Producing Organism | Significance | Source |
|---|---|---|---|
| Dihydrochalcomycin | Streptomyces sp. KCTC 0041BP | Possesses antibacterial activity. The deoxysugar is crucial for its biological function. | oup.com |
| Tylosin | Streptomyces fradiae | A widely used veterinary antibiotic. The mycinose sugar is essential for its activity. | oup.com |
| Chalcomycin | Streptomyces bikiniensis | A 16-membered macrolide antibiotic whose activity depends on its glycosylation pattern. | oup.com |
| Mycinamycin II | Micromonospora griseorubida | An antibiotic whose biological activity is influenced by the attached deoxysugars. | oup.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
5652-45-9 |
|---|---|
Molecular Formula |
C6H12O5 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2,3,4,5-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5-,6+/m1/s1 |
InChI Key |
PNNNRSAQSRJVSB-MOJAZDJTSA-N |
Isomeric SMILES |
C[C@H]([C@H]([C@H]([C@H](C=O)O)O)O)O |
Canonical SMILES |
CC(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymology of Dtdp 6 Deoxy D Allose
Reductive Steps: Formation of dTDP-6-Deoxy-D-allose
Cofactor Requirements and Stereochemical Outcomes
The enzymatic conversion of precursor sugars into dTDP-6-deoxy-D-allose relies on a series of specific enzymatic reactions, many of which require cofactors for their catalytic activity. Key enzymes in this pathway include dehydratases, epimerases, and reductases.
Dehydration and Epimerization: The initial steps typically involve the conversion of dTDP-D-glucose. A dTDP-glucose 4,6-dehydratase catalyzes the dehydration of dTDP-D-glucose to form the intermediate dTDP-4-keto-6-deoxy-D-glucose uniprot.orgnih.govasm.org. This intermediate is then acted upon by a dTDP-4-keto-6-deoxy-D-glucose 3-epimerase, which modifies the stereochemistry at the C3 position, yielding dTDP-4-keto-6-deoxy-D-allose oup.comqmul.ac.ukgenome.jp.
Reduction: The final step in the formation of dTDP-6-deoxy-D-allose involves the stereospecific reduction of the 4-keto group of dTDP-4-keto-6-deoxy-D-allose. This reaction is catalyzed by a dTDP-4-keto-6-deoxy-D-allose 4-ketoreductase (also known as dTDP-4-dehydro-6-deoxy-α-D-gulose 4-ketoreductase) enzyme-database.org. This enzyme typically requires nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) as a cofactor, which serves as the electron donor, becoming oxidized to NAD+ or NADP+ respectively oup.comenzyme-database.orgontosight.aiwellcomeopenresearch.orgwikipedia.org. The stereochemical outcome of this reduction dictates the final configuration of the deoxysugar. For instance, the enzyme GerKI from Streptomyces sp. KCTC 0041BP has been characterized as a dTDP-4-keto-6-deoxyglucose reductase involved in the biosynthesis of dTDP-6-deoxy-D-allose oup.comresearchgate.netresearchgate.net.
Table 1: Key Enzymes and Cofactor Requirements in dTDP-6-Deoxy-D-allose Biosynthesis
| Enzyme | EC Number | Reaction Catalyzed | Cofactor Requirement | Reference(s) |
| dTDP-D-glucose 4,6-dehydratase | 4.2.1.46 | dTDP-D-glucose dTDP-4-keto-6-deoxy-D-glucose | NAD+ | uniprot.orgnih.govasm.org |
| dTDP-4-keto-6-deoxy-D-glucose 3-epimerase | 5.1.3.27 | dTDP-4-keto-6-deoxy-D-glucose dTDP-4-keto-6-deoxy-D-allose | None specified | qmul.ac.ukgenome.jp |
| dTDP-4-keto-6-deoxy-D-allose 4-ketoreductase (dTDP-4-dehydro-6-deoxy-α-D-gulose 4-ketoreductase) | 1.1.1.364 | dTDP-4-keto-6-deoxy-D-allose + NAD(P)+ dTDP-6-deoxy-D-allose + NAD(P)H + H+ | NAD(P)+, NAD(P)H | oup.comenzyme-database.orgresearchgate.netresearchgate.net |
Genetic Basis of Biosynthesis: Gene Cluster Analysis
The genes responsible for the biosynthesis of deoxysugars, including dTDP-6-deoxy-D-allose, are frequently organized into contiguous genetic units known as biosynthetic gene clusters nih.govnih.govnih.gov. These clusters often contain genes encoding the enzymes required for the entire pathway, from precursor activation to the final deoxysugar nucleotide. The identification and characterization of these clusters provide a roadmap for understanding the metabolic machinery and for engineering novel biosynthetic capabilities.
Identification and Characterization of Deoxysugar Gene Clusters (e.g., in Streptomyces species)
Streptomyces species are a rich source of deoxysugars and their associated biosynthetic gene clusters, often found within the genomes of antibiotic-producing strains nih.govnih.govasm.orgresearchgate.netnih.govnih.govresearchgate.net. These clusters typically encode a series of enzymes, including dTDP-glucose synthases, dehydratases, epimerases, and reductases, which collectively orchestrate the deoxysugar synthesis.
For example, in Streptomyces albus J1074, a gene cluster (designated cluster 23) has been identified that contains genes involved in the biosynthesis of 6-deoxyhexoses nih.gov. Similarly, the biosynthesis of the caprazamycin (B1248949) antibiotic by Streptomyces sp. MK730-62F2 involves a deoxysugar moiety, and its corresponding gene cluster has been identified and characterized asm.org. The presence of genes like gdhA, encoding a TDP-glucose dehydratase, has been noted in Streptomyces noursei, indicating its role in deoxysugar biosynthesis nih.govresearchgate.net.
Table 2: Examples of Deoxysugar Biosynthetic Gene Clusters in Streptomyces Species
| Organism | Gene Cluster Identification | Key Genes/Enzymes Identified | Associated Deoxysugar(s) | Reference(s) |
| Streptomyces albus J1074 | Cluster 23 | Genes for 6-deoxysugar biosynthesis, glycosyltransferases, acyltransferases | 6-deoxyhexoses | nih.gov |
| Streptomyces sp. MK730-62F2 | cpzLK09, cpzDII-VI | dTDP-glucose synthase, dTDP-glucose 4,6-dehydratase, 4-ketoreductase, dTDP-deoxyglucose 3,5-epimerase, dTDP-l-rhamnose cluster | l-rhamnose | asm.org |
| Streptomyces noursei ATCC 11455 | ~30 kb region | TDP-glucose dehydratase gene (gdhA) | Mycosamine | nih.govresearchgate.net |
Heterologous Overexpression and Functional Validation of Biosynthetic Enzymes
A common strategy to confirm the function of genes within deoxysugar biosynthetic clusters is through heterologous expression, typically in a well-characterized host like Escherichia coli nih.govnih.govresearchgate.netnih.govutexas.edugoogle.com. This approach allows for the isolation and biochemical characterization of individual enzymes. By expressing a gene of interest in E. coli, researchers can produce sufficient quantities of the protein to study its catalytic activity, substrate specificity, and cofactor requirements in vitro.
For instance, the gene gerK1, encoding a dTDP-4-keto-6-deoxyglucose reductase, was cloned and overexpressed in E. coli to characterize its role in dTDP-6-deoxy-D-allose biosynthesis oup.comresearchgate.netresearchgate.net. Similarly, the gts gene from Aggregatibacter actinomycetemcomitans was functionally expressed in E. coli, and the resulting enzyme was shown to synthesize GDP-6-deoxy-D-talose oup.comnih.gov. This method of functional validation is crucial for building a comprehensive understanding of each step in the deoxysugar pathway.
Comparative Biosynthesis with Related Deoxysugars (e.g., dTDP-6-deoxy-L-talose, GDP-6-deoxy-D-talose)
The biosynthesis of various deoxysugars often shares common enzymatic steps and intermediates, particularly in the initial stages. For example, the synthesis of GDP-deoxyhexoses typically begins with GDP-D-mannose, which is converted to GDP-4-keto-6-deoxy-D-mannose. This intermediate can then be reduced by specific reductases to yield different GDP-deoxyhexoses, such as GDP-6-deoxy-D-talose oup.comnih.govoup.com. The stereochemistry of the final product is determined by the specificity of the reductase enzyme.
Similarly, dTDP-deoxysugar biosynthesis often starts from dTDP-D-glucose, which is converted to dTDP-4-keto-6-deoxy-D-glucose. This common intermediate serves as a precursor for a variety of dTDP-deoxysugars, including dTDP-6-deoxy-L-talose, through different epimerization and reduction steps nih.govasm.orgnih.govresearchgate.net. For instance, dTDP-6-deoxy-L-talose can be synthesized via pathways involving enzymes like dTDP-6-deoxy-L-lyxo-4-hexulose reductases (e.g., Tal or Tll) researchgate.net.
Table 3: Comparative Biosynthesis of Related Deoxysugars
| Deoxysugar | Nucleotide Precursor | Common Intermediate | Key Enzymes Involved (Examples) | Cofactor Requirements (Reductases) | Reference(s) |
| dTDP-6-deoxy-D-allose | dTDP-D-glucose | dTDP-4-keto-6-deoxy-D-glucose, dTDP-4-keto-6-deoxy-D-allose | dTDP-glucose 4,6-dehydratase, dTDP-4-keto-6-deoxy-D-glucose 3-epimerase, dTDP-4-keto-6-deoxy-D-allose 4-ketoreductase (GerKI) | NAD(P)+, NAD(P)H | uniprot.orgoup.comqmul.ac.ukgenome.jpenzyme-database.orgresearchgate.net |
| GDP-6-deoxy-D-talose | GDP-D-mannose | GDP-4-keto-6-deoxy-D-mannose | GDP-mannose-4,6-dehydratase (GMD), GDP-6-deoxy-D-talose synthetase (GTS) | NAD(P)+, NAD(P)H | oup.comnih.govoup.com |
| dTDP-6-deoxy-L-talose | dTDP-D-glucose | dTDP-4-keto-6-deoxy-D-glucose | dTDP-glucose 4,6-dehydratase (RmlB), dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC), 4-reductase (Tal/Tll) | NAD(P)+, NAD(P)H | nih.govnih.govresearchgate.net |
The study of these related pathways highlights the conserved nature of early steps in deoxysugar biosynthesis, with variations in later enzymatic activities leading to the diverse array of deoxysugars found in nature.
Compound List:
6-Deoxy-D-allose
dTDP-6-deoxy-D-allose
dTDP-D-glucose
dTDP-4-keto-6-deoxy-D-glucose
dTDP-4-keto-6-deoxy-D-allose
GDP-D-mannose
GDP-4-keto-6-deoxy-D-mannose
GDP-6-deoxy-D-talose
dTDP-6-deoxy-L-talose
dTDP-4-keto-6-deoxy-D-gulose
GDP-D-rhamnose
dTDP-L-rhamnose
dTDP-6-deoxy-L-lyxo-4-hexulose
Mycosamine
L-rhamnose
D-olivose
D-oliose
D-digitoxose
D-boivinose
TDP-D-glucose
TDP-4-keto-6-deoxy-D-glucose
TDP-6-deoxy-D-xylo-hex-4-ulopyranose
TDP-D-fucopyranose
TDP-D-Fucf
TDP-L-Pne
L-Leu
L-Trp
NADH
NADPH
NAD+
NADP+
MgCl2
Chemical and Chemoenzymatic Synthetic Methodologies for 6 Deoxy D Allose and Its Derivatives
De Novo Chemical Synthesis from Achiral Precursors
De novo synthesis offers a powerful strategy for constructing complex molecules like 6-deoxy-D-allose from simple, non-chiral starting materials. This approach allows for the introduction of chirality through asymmetric reactions, providing access to specific stereoisomers.
A notable de novo synthesis of this compound has been achieved starting from achiral compounds, butynal and chloroacetic acid. oup.com This method relies on two key asymmetric transformations to establish the required stereocenters. The first is a chiral tin(II) triflate-mediated asymmetric aldol (B89426) reaction. oup.comrsc.org The Mukaiyama aldol reaction, a Lewis-acid catalyzed reaction between a silyl (B83357) enol ether and a carbonyl compound, is a well-established method for forming β-hydroxy carbonyl compounds with high enantioselectivity. rsc.org
The second critical step is an asymmetric dihydroxylation using osmium tetroxide. oup.com The Sharpless asymmetric dihydroxylation is a widely used and reliable method for converting alkenes into vicinal diols with high enantioselectivity, employing a chiral quinine (B1679958) ligand to direct the stereochemical outcome. wikipedia.orgnih.gov The combination of these powerful asymmetric reactions allows for the controlled construction of the this compound molecule from simple, achiral precursors. oup.com The general approach of using asymmetric catalysis on furan-based intermediates, followed by transformations like the Achmatowicz reaction, represents a flexible strategy for the de novo synthesis of a variety of hexoses and their derivatives. acs.orgresearchgate.netmdpi.comnih.govresearchgate.net
Chemoenzymatic Routes from Pre-existing Sugars
Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the versatility of chemical reactions, providing efficient pathways to rare sugars from more abundant ones. rsc.orgunl.ptrsc.org
Enzymes such as isomerases and epimerases are pivotal in rearranging the stereochemistry of sugars. D-Tagatose 3-epimerase (DTEase) is a key enzyme that can catalyze the epimerization of ketohexoses at the C-3 position. frontiersin.orgmdpi.com For instance, DTEase is involved in the conversion of D-fructose to D-allulose (D-psicose). frontiersin.orgmdpi.com Subsequently, an aldose isomerase can convert the resulting ketose into the corresponding aldose.
The production of D-allose from D-glucose can be achieved through a three-step enzymatic pathway involving D-glucose isomerase, D-tagatose 3-epimerase, and an L-rhamnose isomerase or a D-ribose-5-phosphate isomerase. researchgate.netfrontiersin.org While not directly producing this compound, these enzymatic cascades demonstrate the principle of using isomerases and epimerases to access the allose configuration from other common sugars.
A multi-enzyme system has been utilized for the production of 6-deoxy-L-psicose from L-rhamnose, which involves the isomerization of L-rhamnose to L-rhamnulose by L-rhamnose isomerase (RhaI), followed by the epimerization of L-rhamnulose to 6-deoxy-L-psicose by D-tagatose 3-epimerase (DTE). nih.gov This highlights the utility of these enzymes in modifying 6-deoxyhexoses.
| Starting Material | Key Enzymes | Intermediate | Final Product | Reported Yield |
|---|---|---|---|---|
| L-Rhamnose | L-Rhamnose Isomerase, D-Tagatose 3-Epimerase, L-Ribose Isomerase | 6-Deoxy-L-psicose | 6-Deoxy-L-allose | 25.1% |
Regioselective Derivatization Strategies
The synthesis of specific derivatives of this compound often requires regioselective reactions to modify particular hydroxyl groups.
Synthesis of Branched-Chain this compound Analogues (e.g., 3-C-methyl derivatives)
The synthesis of branched-chain analogues of this compound, such as those with methyl groups, has been explored to create novel sugar structures. One notable example is the preparation of 6-deoxy-3-C-methyl-2-O-methyl-D-allose. researchgate.netcdnsciencepub.com This compound was synthesized for comparison with L-vinelose, a branched-chain sugar with the same constitution isolated from Azotobacter vinelandii. researchgate.net
Another related synthesis described in the literature is that of 6-deoxy-3-O-methyl-D-allose. rsc.org A key strategy in these syntheses involves the modification of a protected pyranoside precursor. For instance, the synthesis of D-arcanose (2,6-dideoxy-3-C-methyl-3-O-methyl-xylo-hexose) involves the treatment of a 3-ketone intermediate with methylmagnesium iodide, which predominantly yields a derivative with the methyl group added to the C-3 position. researchgate.net This intermediate is then further modified through steps including reaction with N-bromosuccinimide to introduce a bromo group at C-6, followed by reductive debromination to achieve the 6-deoxy structure. researchgate.net
Table 1: Key Steps in a Representative Synthesis of a Branched-Chain this compound Analogue This table outlines a synthetic pathway towards a related branched-chain dideoxy sugar, D-arcanose, illustrating the types of reactions used to create C-3 methyl analogues.
| Step | Starting Material | Reagent(s) | Product | Purpose | Citation |
| 1 | Methyl 4,6-O-benzylidene-2-deoxy-α-D-lyxo-hexopyranoside | Ruthenium tetroxide | 3-ketone intermediate | Oxidation of C-3 hydroxyl to a ketone | researchgate.net |
| 2 | 3-ketone intermediate | Methylmagnesium iodide | Methyl 4,6-O-benzylidene-2-deoxy-3-C-methyl-α-D-xylo-hexopyranoside | Introduction of a methyl group at C-3 | researchgate.net |
| 3 | Product from Step 2 | N-bromosuccinimide | Methyl 4-O-benzoyl-6-bromo-2,6-dideoxy-3-C-methyl-3-O-methyl-α-D-xylo-hexopyranoside | Halogenation at C-6, preparing for deoxygenation | researchgate.net |
| 4 | Product from Step 3 | Catalytic debenzoylation and reductive debromination | Methyl α-D-arcanoside | Removal of the C-6 halogen to yield the 6-deoxy structure | researchgate.net |
| 5 | Methyl α-D-arcanoside | Acid-catalyzed hydrolysis | D-arcanose | Removal of the methyl glycoside to yield the final sugar | researchgate.net |
Preparation of Functionalized Derivatives (e.g., Amide, Halogenated)
Functionalization of the this compound scaffold allows for the exploration of modified carbohydrate structures. Methods have been developed for introducing amide and halogen functionalities.
Amide Derivatives A 1,2,6-trideoxy-6-amido-D-allose derivative has been synthesized from the known compound 1,2-dideoxy-D-allose. tandfonline.comtandfonline.com The synthesis was designed to investigate the effects of replacing an ester group with a more stable amide group. tandfonline.com The process begins with the regioselective tosylation of the primary hydroxyl group at the C-6 position, followed by nucleophilic substitution with azide (B81097), reduction to an amine, and finally acylation to form the target amide. tandfonline.comtandfonline.com
Table 2: Synthesis of 6-(Decanoylamino)-1,2,6-trideoxy-D-allose
| Step | Starting Material | Reagent(s) | Intermediate/Product | Yield | Citation |
| 1 | 1,2-dideoxy-D-allose | Tosyl chloride (TsCl), Pyridine in CH₃CN | 6-O-(4-toluenesulfonyl)-1,2-dideoxy-D-allose | 68% | tandfonline.comtandfonline.com |
| 2 | 6-O-tosyl derivative | Sodium azide (NaN₃) in DMF | Azide intermediate | Not specified | tandfonline.comtandfonline.com |
| 3 | Azide intermediate | Palladium on carbon (Pd/C), H₂ in Ethanol | Amine intermediate | Not specified | tandfonline.comtandfonline.com |
| 4 | Amine intermediate | Decanoyl chloride | 6-(Decanoylamino)-1,2,6-trideoxy-D-allose | 63% (over 3 steps) | tandfonline.com |
Halogenated Derivatives Halogenation is a key step in the synthesis of many sugar derivatives, often serving as a prelude to deoxygenation or other modifications. The introduction of a halogen at the C-6 position is a common strategy. For example, a 6-bromo derivative was formed by reacting a protected sugar with N-bromosuccinimide. researchgate.net In another synthetic route, a 6-mesylate was converted into a 6-iodo derivative, which was subsequently used to produce the final target compound. nih.gov These methods provide pathways to 6-deoxy-6-halo-D-allose analogues.
Glycosidic Linkage Formation and Glycoconjugate Synthesis
Ether-Linked Disaccharides
A novel class of disaccharide derivatives featuring a "tail-to-tail" 6,6'-ether linkage has been synthesized, including a derivative of D-allose. nih.govsci-hub.se This contrasts with the more common "head-to-tail" (like maltose) or "head-to-head" (like trehalose) linkages. sci-hub.se The synthesis involves coupling two protected monosaccharide units via their C-6 positions. Specifically, the sodium salt of one protected sugar, formed using a strong base like sodium hydride in tetrahydrofuran (B95107) (THF), is reacted with a derivative of the second sugar that has a good leaving group at the C-6 position. sci-hub.se Subsequent deprotection steps, such as catalytic hydrogenation to remove benzyl (B1604629) groups, yield the final ether-linked disaccharide. sci-hub.se These synthetic compounds were prepared to compare their NMR data against a naturally isolated compound, coyolosa, ultimately indicating that coyolosa is not a 6,6'-linked disaccharide. nih.govuea.ac.uk
Anhydride (B1165640) Formation
The hydroxyl groups of monosaccharides, including this compound, can undergo esterification to form anhydrides. This is a standard reaction for carbohydrates, often employed to create derivatives that are more soluble in organic solvents and easier to purify. libretexts.org Esterification is typically achieved by treating the carbohydrate with an acid anhydride, such as acetic anhydride, in the presence of a base like pyridine. libretexts.org In this reaction, all available hydroxyl groups, including the anomeric hydroxyl, will react to form ester linkages. For a pyranose sugar, this can result in a fully acetylated derivative, such as a pentaacetate for a typical hexopyranose. libretexts.org This general principle applies to this compound, where its free hydroxyls can react to form anhydride (ester) linkages.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 6 Deoxy D Allose
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules, including carbohydrates. It exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular environment of atoms like hydrogen (¹H) and carbon (¹³C).
One-dimensional NMR experiments, specifically ¹H NMR and ¹³C NMR, provide fundamental data for identifying and characterizing 6-Deoxy-D-allose.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of carbohydrates, characteristic signals arise from different proton environments. The anomeric proton (H-1) of aldoses typically resonates in the downfield region, generally between 4.4 and 6.0 ppm. Protons attached to carbons bearing hydroxyl groups (H-2, H-3, H-4, H-5) are usually observed between 3.2 and 4.2 ppm. A key feature of 6-deoxy sugars is the presence of a methyl group at the C-6 position. The protons of this methyl group (H-6) typically appear as a doublet in the upfield region, around 1.1–1.3 ppm, due to coupling with the proton at C-5. The presence of multiple signals for H-1 and H-6 can indicate the existence of different anomeric forms (α and β) and ring tautomers (pyranose and furanose) in solution, a phenomenon known as mutarotation. For instance, studies on related compounds like 6-deoxy-D-altrose have shown multiple signals for H-1 in the range of 4.9 to 5.3 ppm and for H-6 around 1.2 to 1.3 ppm, reflecting the presence of various anomeric and ring isomers researchmap.jpresearchgate.net. In the case of dTDP-6-deoxy-β-d-allose, specific proton signals were reported, including H-1 at 5.38 ppm and H-6 at 1.13 ppm oup.com.
¹³C NMR Spectroscopy: ¹³C NMR provides complementary information by revealing the chemical environment of carbon atoms. The anomeric carbon (C-1) of reducing pyranoses typically resonates between 90 and 100 ppm. Carbons bearing hydroxyl groups (C-2, C-3, C-4) are found in the region of 65–85 ppm. Crucially, the methyl carbon (C-6) of 6-deoxy sugars exhibits a characteristic upfield shift, usually appearing between 15 and 20 ppm. Studies on 6-deoxy-D-altrose have indicated signals for C-1 in the range of 94.5 to 103.8 ppm and for C-6 in the range of 18.8 to 20.2 ppm, again reflecting the presence of multiple tautomeric forms researchmap.jpresearchgate.net.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound and Related Compounds
| Nucleus | Position | Typical Chemical Shift (ppm) | Notes / Observed Range (ppm) | Source Context |
| ¹H | H-1 (Anomeric) | 4.4–6.0 | 4.9–5.3 (6-deoxy-D-altrose) researchmap.jpresearchgate.net, 5.17 (2-deoxy-D-allose) tandfonline.com, 5.38 (dTDP-6-deoxy-β-d-allose) oup.com | General range, specific isomers observed |
| ¹H | H-2, H-3, H-4, H-5 | 3.2–4.2 | 3.25–4.02 (dTDP-6-deoxy-β-d-allose) oup.com | Protons adjacent to hydroxyl groups |
| ¹H | H-6 (Methyl) | ~1.2 | 1.2–1.3 (6-deoxy-D-altrose) researchmap.jpresearchgate.net | Methyl group of the 6-deoxy moiety |
| ¹³C | C-1 (Anomeric) | 90–100 | 94.5–103.8 (6-deoxy-D-altrose) researchmap.jpresearchgate.net | Anomeric carbon |
| ¹³C | C-2, C-3, C-4 | 65–85 | N/A | Carbons bearing hydroxyl groups |
| ¹³C | C-5 | 60–75 | N/A | Carbon adjacent to C-6 |
| ¹³C | C-6 (Methyl) | 15–20 | 18.8–20.2 (6-deoxy-D-altrose) researchmap.jpresearchgate.net | Methyl carbon of the 6-deoxy moiety |
To fully assign the complex spectra of carbohydrates and confirm structural connectivity, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): COSY experiments establish correlations between protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). This allows for the tracing of proton spin systems along the carbon backbone of the sugar. For this compound, COSY spectra would reveal the connectivity between H-1 and H-2, H-2 and H-3, H-3 and H-4, H-4 and H-5, and importantly, H-5 and the methyl protons of the C-6 group (H-6). This is crucial for confirming the sequence of protons and thus the carbohydrate backbone researchmap.jpscience.govresearchgate.net.
HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments correlate protons directly attached to carbons (¹H-¹³C one-bond correlations, ¹JCH). This technique is invaluable for assigning specific ¹³C signals based on their directly bonded protons. For example, an HSQC spectrum would link the anomeric proton (H-1) to the anomeric carbon (C-1), and the methyl protons (H-6) to the methyl carbon (C-6). Combined with COSY, HSQC provides a robust framework for complete proton and carbon assignment, aiding in the differentiation of isomers and the confirmation of the deoxy position researchmap.jpscience.govresearchgate.netku.edu. Other 2D techniques like HMBC (Heteronuclear Multiple Bond Correlation) can further establish longer-range correlations (2-3 bond) between protons and carbons, reinforcing structural assignments.
NMR spectroscopy is a powerful tool for determining the relative and absolute stereochemistry of carbohydrates.
Coupling Constants: The magnitude of vicinal coupling constants (³JHH) between adjacent protons is sensitive to the dihedral angle between them. For pyranose rings, axial-axial couplings are typically larger (7-12 Hz) than axial-equatorial or equatorial-equatorial couplings (2-5 Hz). By analyzing these coupling constants, the preferred conformation of the sugar ring and the axial or equatorial orientation of substituents (like hydroxyl groups) can be inferred. For instance, the coupling constant between H-4 and H-5 can provide insights into the stereochemistry at C-4 and C-5.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are spatially close to each other, regardless of their bonding. This is particularly useful for determining the relative stereochemistry of substituents and for assigning the configuration of the anomeric center. For example, a NOE between the anomeric proton (H-1) and a proton at C-2 (H-2) can help distinguish between α and β anomers, as the spatial proximity differs based on the anomeric configuration.
Comparison with Authentic Samples and Computational Methods: The stereochemistry can also be confirmed by comparing the NMR spectra (including optical rotation data) of the isolated compound with those of authentic, chemically synthesized samples researchmap.jpnih.govcolab.ws. Furthermore, computational chemistry methods can predict NMR parameters and conformational preferences, which can then be compared to experimental data to aid in stereochemical assignment researchgate.net.
Mass Spectrometry-Based Characterization
Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound, complementing NMR data.
ESI-MS is a soft ionization technique widely used for the analysis of polar and thermally labile molecules like carbohydrates. It typically generates protonated molecules ([M+H]⁺), deprotonated molecules ([M-H]⁻), or adducts with alkali metal ions (e.g., [M+Na]⁺).
For this compound (molecular formula C₆H₁₂O₅, molecular weight 164.16 g/mol ), ESI-MS is expected to yield a prominent ion at m/z 165.17 corresponding to the protonated molecule [M+H]⁺. Studies on related compounds, such as dTDP-6-deoxy-D-allose, have reported observed [M+H]⁺ ions at m/z 547, consistent with its larger molecular weight oup.comresearchgate.net. High-resolution mass spectrometry (HRMS), often performed using techniques like ESI-TOF (Electrospray Ionization - Time of Flight), can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition and thus confirming the identity of this compound tandfonline.comtandfonline.com.
Ultra-High Performance Liquid Chromatography-Triple Quadrupole Mass Spectrometry (UHPLC/QqQ-MS) for Targeted Analysis and Quantification
Ultra-High Performance Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (UHPLC/QqQ-MS) represents a powerful and sensitive technique for the targeted analysis and quantification of carbohydrates, including deoxy sugars like this compound. This method leverages the high separation efficiency of UHPLC with the selective and sensitive detection capabilities of QqQ-MS, particularly when operated in Multiple Reaction Monitoring (MRM) mode ucdavis.eduescholarship.orgresearchgate.net.
UHPLC/QqQ-MS is instrumental in identifying and quantifying specific monosaccharides within complex mixtures, such as those derived from the hydrolysis of polysaccharides or biological samples researchgate.net. For enhanced detection and chromatographic resolution, monosaccharides, including deoxy sugars, are often derivatized. A common and effective derivatization agent is 1-phenyl-3-methyl-5-pyrazolone (PMP), which reacts with the reducing end of monosaccharides to form stable derivatives with enhanced UV absorbance and improved ionization efficiency for MS detection ucdavis.eduucdavis.eduresearchgate.net. Studies have demonstrated the successful application of PMP derivatization coupled with UHPLC/QqQ-MS for the simultaneous analysis and quantification of a wide array of monosaccharides, including hexoses and deoxyhexoses researchgate.netucdavis.edu. While specific quantitative data for this compound using this exact method might be found in specialized literature, the established protocols for related monosaccharides indicate its high applicability researchgate.netucdavis.edu. The technique allows for the detection of femtomole to attomole levels of analytes, with linear calibration ranges spanning multiple orders of magnitude researchgate.net.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are fundamental for separating, purifying, and assessing the purity of this compound.
High Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification
High Performance Liquid Chromatography (HPLC) is widely employed for both monitoring the progress of reactions involved in the synthesis or enzymatic production of this compound and for its subsequent purification. HPLC offers high resolution, allowing for the separation of the target compound from starting materials, intermediates, and by-products.
Research into the biosynthesis of nucleotide sugars has utilized HPLC to track the enzymatic conversion of precursors to products. For instance, HPLC analysis has been used to monitor the conversion of dTDP-4-keto-6-deoxyglucose to dTDP-6-deoxy-D-allose, demonstrating the utility of HPLC in observing reaction kinetics and product formation oup.comresearchgate.netresearchgate.netresearchgate.net. In these studies, HPLC profiles showed a decrease in substrate peak and the appearance of a new product peak, indicating successful enzymatic transformation. Beyond reaction monitoring, HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is a standard method for purifying carbohydrates. It has been used for the purification of deoxy sugars, such as 6-deoxy-D-altrose, from complex mixtures, enabling the isolation of sufficient material for further structural characterization researchmap.jpnih.gov.
Paper Chromatography for Qualitative Analysis
Paper chromatography, a classical separation technique, has historically been used for the qualitative analysis and initial separation of carbohydrates, including deoxy sugars. It relies on the differential partitioning of analytes between a stationary phase (cellulose paper) and a mobile phase (solvent system).
In the identification of a rare 6-deoxy-sugar isolated from a mushroom, paper chromatography was employed using a solvent system of butanol-ethanol-water (4:1:5) researchmap.jp. The separated sugar band was extracted and further analyzed. Similarly, paper chromatography has been utilized in the identification of related compounds like 6-deoxy-D-altritol molaid.com. While less quantitative and sensitive than modern chromatographic methods, paper chromatography remains a valuable tool for preliminary qualitative assessment and is often used in educational settings or for initial screening of sugar mixtures researchmap.jpmolaid.com.
Optical Rotation and Chiral Analysis
Optical rotation measurements are critical for the chiral characterization and identification of monosaccharides like this compound, which possess multiple stereocenters.
Specific Rotation Measurement for Absolute Configuration Determination
Specific rotation, denoted as [α], quantifies the degree to which a chiral compound rotates the plane of polarized light. This property is highly dependent on the compound's stereochemistry, concentration, solvent, and temperature. Measuring the specific rotation of this compound is a key step in confirming its identity and absolute configuration, especially when comparing it to authentic standards researchmap.jpclockss.orgdigicollections.net.
For example, the specific rotation of a 6-deoxy-sugar isolated from a mushroom was reported as +17.6° ([α]589), which was comparable to authentic 6-deoxy-D-altrose (+18.4° and +18.2°) researchmap.jp. This close agreement, along with NMR data, confirmed the identity of the isolated sugar. Similarly, the specific optical rotation ([α]D) values of synthesized 6-deoxy-D-altrose were found to be identical to those of a naturally isolated sample, validating the synthetic route and the compound's identity clockss.org. Polarimeters, such as the Jasco P-1010, are commonly used for these measurements, typically at a standard temperature (e.g., 25°C) and wavelength (e.g., the sodium D line at 589 nm) researchmap.jpdigicollections.nettandfonline.com. The precise value of specific rotation serves as a fingerprint for the compound and helps distinguish it from its enantiomers or diastereomers.
Derivatization for Enhanced Analytical Detection (e.g., PMP Derivatization)
Derivatization is a common strategy in carbohydrate analysis to improve detectability, chromatographic separation, and mass spectrometric ionization efficiency. Phenyl-3-methyl-5-pyrazolone (PMP) is a widely used derivatizing agent for monosaccharides.
PMP derivatization involves the reaction of the agent with the reducing end of monosaccharides, forming a stable derivative that possesses a strong chromophore, thereby enhancing UV detection ucdavis.eduucdavis.eduresearchgate.net. This derivatization is particularly beneficial for deoxy sugars, which may have less intense signals or different chromatographic properties compared to their hydroxylated counterparts. The PMP derivatives of monosaccharides, including deoxyhexoses, are amenable to analysis by UHPLC, often coupled with mass spectrometry researchgate.netucdavis.eduresearchgate.net. The reaction is typically carried out under mild alkaline conditions at an elevated temperature, yielding derivatives that are well-suited for both UV and MS detection ucdavis.eduresearchgate.net. This approach significantly improves the sensitivity and accuracy of quantification for this compound and other related sugars in complex biological or chemical matrices researchgate.netucdavis.edu.
Biochemical and Molecular Biological Research Applications of 6 Deoxy D Allose
Incorporation into Natural Products
Impact on Bioactivity and Molecular Recognition
The incorporation of deoxysugars like 6-deoxy-D-allose into natural products is fundamental to their ability to interact with biological targets. These sugars are actively involved in the molecular recognition processes that govern how bioactive compounds bind to their specific cellular targets, thereby mediating their pharmacological effects biosynth.comoup.com. The precise stereochemistry of these deoxysugars is paramount; variations in their structure, such as the position of hydroxyl groups or the presence of deoxy modifications, can drastically alter their biological activity. For instance, studies on deoxy-D-allose derivatives have shown that the presence of a hydroxyl group at the C-1 position is important for plant growth inhibitory activity, and the α-hydroxy group at C-3 plays a significant role in this effect tandfonline.com. Furthermore, the ability of enzymes involved in deoxysugar biosynthesis to accept a range of substrates allows for glycodiversification, leading to the generation of novel glycoforms of secondary metabolites with potentially enhanced or altered biological activities researchgate.net.
Enzymatic Interactions and Reaction Mechanisms
Substrate Specificity of Glycosyltransferases and Other Enzymes
The biosynthesis of dTDP-6-deoxy-D-allose involves a series of enzymatic steps, highlighting the specific roles and substrate specificities of various enzymes. Key enzymes in this pathway include dTDP-glucose synthase (GerD), dTDP-glucose-4,6-dehydratase (GerE), dTDP-4-keto-6-deoxyglucose 3-epimerase (GerF), and dTDP-4-keto-6-deoxyglucose reductase (GerKI) biosynth.comresearchgate.netoup.comresearchgate.netoup.comnih.gov. GerK1, for example, functions as a ketoreductase, stereospecifically reducing the 4-keto carbon of dTDP-4-keto-6-deoxyglucose to form dTDP-6-deoxy-β-D-allose oup.comoup.com. GerF acts as a 3'-epimerase, converting dTDP-4-keto-6-deoxyglucose into dTDP-4-keto-6-deoxyallose nih.govtandfonline.com. The enzyme ChmJ has also been identified as a 3'-epimerase crucial for dTDP-6-deoxy-D-allose formation nih.govresearchgate.net. The enzyme EC 1.1.1.364, also known as GerKI or TylD, catalyzes the oxidation of dTDP-6-deoxy-α-D-allose to dTDP-4-dehydro-6-deoxy-α-D-gulose mdpi.com. These enzymes, often found in secondary metabolite gene clusters, demonstrate a remarkable degree of substrate promiscuity, which is leveraged in metabolic engineering for the production of diverse glycosylated compounds researchgate.net.
Enzyme Inhibition Studies (e.g., Acid Phosphatase Inhibition by 6-Deoxy-L-allose)
Enzyme inhibition studies are crucial for understanding enzyme mechanisms and for drug discovery. While the primary focus of this article is on this compound, related studies have investigated the inhibitory effects of its enantiomer. Specifically, 6-Deoxy-L-allose has been demonstrated to act as a competitive inhibitor of acid phosphatase, an enzyme critical for phosphate (B84403) metabolism biosynth.com. This finding underscores the potential of deoxy-sugars to modulate enzymatic activity, a principle that can be applied in various biochemical research contexts.
Roles in Cellular Signaling and Plant-Pathogen Interactions
While direct roles of this compound in cellular signaling are less extensively documented, its related sugar, D-allose, has shown significant activity in plant defense mechanisms. D-Allose has been observed to induce resistance in rice plants against bacterial blight (Xanthomonas oryzae pv. oryzae) by activating NADPH oxidase, leading to the generation of reactive oxygen species (ROS) and subsequent activation of defense-related genes nih.govresearchgate.netresearchgate.net. This process is dependent on the phosphorylation of D-allose by hexokinase, as this compound, which cannot be phosphorylated, failed to elicit similar resistance nih.govresearchgate.netresearchgate.net. Furthermore, D-allose has been shown to inhibit the gibberellin signaling pathway in rice, affecting plant growth and development researchgate.netresearchgate.net. These findings suggest that modified sugars can act as signaling molecules, modulating plant immune responses and growth regulation pathways, and highlight potential research avenues for this compound in similar contexts.
Data Tables
Table 1: NMR Spectroscopic Data for dTDP-6-deoxy-β-D-allose
This table presents key proton chemical shifts and coupling constants, crucial for the structural elucidation of dTDP-6-deoxy-β-D-allose, as determined by nuclear magnetic resonance spectroscopy.
| Proton | Chemical Shift (δ, ppm) | Coupling Constant (J) |
| H1 | 5.38 | - |
| H2 | 3.56 | - |
| H3 | 3.95 | - |
| H4 | 3.25 | - |
| H5 | 4.02 | - |
| H6 | 1.13 | - |
Source: biosynth.comresearchgate.net
Table 2: Production Yields of 6-Deoxyhexoses from L-Rhamnose
This table illustrates the yields achieved in the enzymatic production of various 6-deoxyhexoses starting from L-rhamnose, demonstrating the efficiency of specific biocatalytic processes.
| 6-Deoxyhexose | Production Yield (%) |
| 6-Deoxy-L-glucose | 5.4 |
| 6-Deoxy-L-altrose | 14.6 |
| 6-Deoxy-L-allose | 25.1 |
Source: oup.comtandfonline.com
Table 3: Plant Growth Inhibition by Deoxy-D-allose Derivatives
Computational Chemistry and Molecular Modeling Studies of 6 Deoxy D Allose
Conformational Analysis of Pyranosyl Rings
The six-membered pyranose ring is not planar and can adopt various non-planar conformations to minimize steric and electronic strain. The most stable of these are typically the chair conformations, with boat and skew-boat forms representing higher-energy transition states. canada.ca Computational analysis is crucial for determining the preferred conformation and the energetic barriers between different forms.
Computational studies utilizing methods like density functional theory (DFT) have been employed to systematically analyze the conformational preferences of hexopyranoses and their derivatives, including 6-deoxyhexoses. nih.gov For 6-Deoxy-D-allose, as with other 6-deoxyhexose isomers, calculations predict that the 4C1 chair conformation is the most energetically favored pucker. nih.gov This conformation generally places the bulkiest substituents in equatorial positions to minimize steric hindrance.
Anomeric equilibrium refers to the balance between the α and β anomers in solution. This equilibrium is governed by a combination of steric and electronic factors. The anomeric effect describes an electronic preference for the axial position (α-anomer) for an electronegative substituent at the anomeric carbon (C1), which arises from a stabilizing hyperconjugation interaction. mdpi.com Conversely, steric considerations typically favor the equatorial position (β-anomer). mdpi.com
In the gas phase, the anomeric effect often dominates, leading to a preference for the α-anomer. nih.gov However, computational studies have shown that remote changes, such as the reduction of the hydroxyl group at the C6 position to a methyl group (as in this compound), can significantly affect this preference. For allose derivatives, in particular, a shift in anomeric preference has been observed when the oxidation state at C6 is altered, indicating a delicate balance between steric and electronic contributions. nih.gov
| Property | Prediction | Governing Factors |
|---|---|---|
| Preferred Ring Pucker | 4C1 Chair | Minimization of angle and torsional strain; preference for equatorial substituents. |
| Anomeric Equilibrium (α vs. β) | Influenced by C6 modification; balance between α (axial) and β (equatorial) preference. | Anomeric Effect (electronic, favors α), Steric Hindrance (favors β), Solvent Effects. |
Steric Energy Calculations and Molecular Dynamics Simulations
Steric energy calculations, often performed using molecular mechanics (MM) force fields, quantify the strain energy of a molecule based on bond lengths, bond angles, torsional angles, and non-bonded interactions (van der Waals and electrostatic). These calculations help to rank the stability of different conformers. A systematic computational study of various deoxysugars revealed that the position of deoxygenation significantly impacts the molecule's relative energy. nih.gov For 6-deoxyhexoses, the general trend in stability is influenced by the remaining hydroxyl group orientations. nih.gov
Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time by solving Newton's equations of motion for the atoms in the system. MD simulations can model the conformational flexibility of this compound, the dynamics of its ring puckering, and its interactions with solvent molecules. nih.gov While specific MD studies focusing solely on this compound are not prominent in the literature, simulations of its epimer, D-allulose, have been used to investigate aqueous behavior, revealing details about intramolecular and intermolecular hydrogen bonding networks and the clustering of water molecules around the sugar. metu.edu.tr A similar approach for this compound would elucidate how the absence of the C6 hydroxyl group alters its hydration shell and dynamic conformational landscape compared to its parent sugar, D-allose.
Prediction of Spectroscopic Parameters (e.g., Coupling Constants)
Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to validate theoretical structures. NMR is highly sensitive to the local chemical environment and conformation of a molecule. However, the spectra of sugars can be complex due to the presence of multiple anomers and overlapping signals. nih.gov
A key parameter for conformational analysis is the three-bond proton-proton coupling constant (3JHH), which is related to the dihedral angle between the coupled protons through the Karplus equation. By calculating the stable conformations of this compound, it is possible to predict the expected 3JHH values. These predicted constants can then be used to aid in the assignment of complex experimental NMR spectra and confirm the dominant pyranose ring conformation.
| Proton | Chemical Shift (ppm) |
|---|---|
| H1 | 5.38 |
| H2 | 3.56 |
| H3 | 3.95 |
| H4 | 3.25 |
| H5 | 4.02 |
| H6 (CH3) | 1.13 |
Modeling Enzyme-Substrate Interactions involving this compound and its Nucleotide-Activated Forms
This compound is an intermediate in the biosynthesis of more complex natural products, such as the deoxysugar mycinose (B1239270) found in several macrolide antibiotics. nih.gov In these biological pathways, it exists in a nucleotide-activated form, typically as deoxythymidine diphosphate (dTDP)-6-deoxy-D-allose. oup.com Computational modeling of the interactions between these activated sugars and the enzymes that process them is crucial for understanding the catalytic mechanisms and substrate specificity.
The biosynthesis of dTDP-6-deoxy-D-allose involves a series of enzymatic steps starting from dTDP-D-glucose. researchgate.net Two key enzymes in this pathway whose interactions with substrates have been studied are ChmJ and GerKI.
ChmJ (dTDP-4-keto-6-deoxyglucose 3'-epimerase): This enzyme catalyzes the epimerization at the C3 position, converting dTDP-4-keto-6-deoxyglucose into dTDP-4-keto-6-deoxyallose. semanticscholar.org Modeling the substrate within the active site of ChmJ, whose crystal structure has been studied, can help elucidate the mechanism of this stereochemical inversion.
GerKI (dTDP-4-keto-6-deoxyglucose reductase): This enzyme specifically reduces the 4-keto group of dTDP-4-keto-6-deoxyallose to produce the final product, dTDP-6-deoxy-β-D-allose. nih.govoup.com Biochemical studies have revealed that GerKI is highly specific for the substrate with an axial hydroxyl group at the C3 position (the allose configuration). oup.comresearchgate.net Molecular docking and MD simulations can be used to model the binding of dTDP-4-keto-6-deoxyallose in the active site of GerKI. Such models can explain the basis for this high degree of stereospecificity by identifying the key amino acid residues that interact with the substrate and stabilize the transition state of the reduction reaction.
| Enzyme | Function | Substrate | Product |
|---|---|---|---|
| ChmJ | 3'-Epimerase | dTDP-4-keto-6-deoxyglucose | dTDP-4-keto-6-deoxyallose |
| GerKI | 4-Ketoreductase | dTDP-4-keto-6-deoxyallose | dTDP-6-deoxy-β-D-allose |
Emerging Research Frontiers and Future Directions for 6 Deoxy D Allose Investigations
Development of Novel Biosynthetic Pathways through Enzyme Engineering
The biosynthesis of 6-deoxy-D-allose is a multi-enzyme process, offering significant opportunities for pathway engineering. The established pathway involves the conversion of dTDP-4-keto-6-deoxyglucose to dTDP-6-deoxy-β-D-allose, a reaction catalyzed by the sequential or coupled action of an epimerase and a reductase. oup.com
Key enzymes in this pathway have been identified, primarily from Streptomyces species, which are known producers of antibiotics containing deoxysugars. These include dTDP-4-keto-6-deoxyglucose 3-epimerase (GerF) and dTDP-4-keto-6-deoxyglucose reductase (GerKI). oup.com GerKI, in particular, has been cloned and expressed in Escherichia coli, demonstrating its specific ability to reduce the 4-keto group of the substrate to form the final product. oup.com
Enzyme engineering efforts are focused on several key areas:
Improving Catalytic Efficiency: Modifying the active sites of enzymes like GerKI and GerF to enhance their turnover rates and substrate affinity.
Altering Substrate Specificity: Engineering these enzymes to accept alternative nucleotide-activated sugars, thereby creating pathways for novel deoxysugar synthesis.
Creating Fusion Enzymes: Combining epimerase and reductase activities into a single polypeptide chain to improve reaction kinetics and reduce the accumulation of intermediates.
Directed Evolution: Employing laboratory evolution techniques to screen for enzyme variants with desired properties, such as improved stability or activity under industrial fermentation conditions.
These strategies aim to create more efficient and versatile biosynthetic routes, not only for this compound but for a wide range of rare and deoxysugars for research and pharmaceutical applications.
| Enzyme Name | Gene | Source Organism (example) | Catalytic Function |
| dTDP-4-keto-6-deoxyglucose 3-epimerase | GerF | Streptomyces sp. KCTC 0041BP | Epimerizes the C3 position of dTDP-4-keto-6-deoxyglucose |
| dTDP-4-keto-6-deoxyglucose reductase | GerKI | Streptomyces sp. KCTC 0041BP | Stereospecifically reduces the C4-keto group to a hydroxyl group |
| dTDP-d-glucose 4,6-dehydratase | RmlB | Salmonella enterica | Catalyzes the initial dehydration to form the 4-keto-6-deoxy intermediate researchgate.net |
Advanced Synthetic Strategies for Complex this compound Glycoconjugates
Deoxysugars like this compound are often found as components of complex natural products, including antibiotics, where they are attached to an aglycone backbone. oup.com The development of chemoenzymatic strategies is a major frontier for synthesizing these complex glycoconjugates. This approach combines the strengths of chemical synthesis and enzymatic catalysis. whiterose.ac.uk
The core of this strategy involves:
Biosynthesis of the Activated Sugar: The enzymatic production of dTDP-6-deoxy-D-allose is the crucial first step. This nucleotide-activated form is the natural donor substrate for glycosyltransferase enzymes. oup.com
Glycosyltransferase-Mediated Coupling: Glycosyltransferases, which are highly specific enzymes, are then used to transfer the this compound moiety from the dTDP donor to a desired aglycone. This aglycone can be a natural product scaffold or a synthetic molecule.
This chemoenzymatic approach allows for the precise and stereospecific construction of glycosidic bonds that are often challenging to achieve through purely chemical methods. nih.gov Future research is directed at expanding the toolkit of available glycosyltransferases with varied aglycone specificities and engineering these enzymes to create novel glycoconjugates with potentially enhanced or new biological activities.
Mechanistic Elucidation of Enzyme Catalysis at Atomic Resolution
Understanding how the enzymes in the this compound pathway function at a molecular level is critical for rational enzyme engineering. High-resolution structural studies, such as X-ray crystallography, combined with functional assays, are providing deep insights into their catalytic mechanisms.
For instance, the reductase GerKI is known to be a member of the ketoreductase family. oup.com Its mechanism involves the stereospecific transfer of protons from the cofactor NADH to the C4-carbonyl group of its substrate. oup.com This results in the formation of a hydroxyl group with a specific stereochemistry, which is crucial for the identity of the final sugar product. Research has shown that GerKI specifically produces the D-allose configuration by creating a hydroxyl group in an axial position at the C3 carbon. oup.com
Similarly, the proposed mechanism for related enzymes like dTDP-d-glucose 4,6-dehydratase (RmlB) involves an initial oxidation at C4 using an enzyme-bound NAD+ cofactor, followed by a dehydration step to form the 4-keto-6-deoxy intermediate. researchgate.net Studying these mechanisms at atomic resolution helps identify key amino acid residues in the active site that are responsible for substrate binding and catalysis. This knowledge can then be used to make precise mutations to alter the enzyme's function in a predictable manner.
Exploration of Structure-Activity Relationships in Bioactive Analogues
Investigating the structure-activity relationship (SAR) of this compound and its analogues is key to understanding its biological function and potential applications. SAR studies explore how small changes in a molecule's structure affect its biological activity.
A significant finding in this area comes from studies comparing D-allose with this compound. While D-allose has been shown to induce defense responses against pathogens in rice, this compound does not confer this resistance. The proposed reason for this difference is the inability of the 6-deoxy analogue to be phosphorylated by hexokinase. This suggests that the hydroxyl group at the C6 position is essential for the phosphorylation that initiates the downstream signaling cascade leading to the defense response.
This provides a clear example of a structure-activity relationship: the removal of a single hydroxyl group at the C6 position completely abrogates this specific biological activity. Such studies are crucial for designing new bioactive carbohydrate-based molecules and for understanding the precise molecular requirements for interaction with biological targets like enzymes and receptors.
| Compound | Key Structural Feature | Effect on Rice Disease Resistance | Proposed Mechanism of Action/Inaction |
| D-Allose | Hydroxyl group at C6 position | Induces resistance | Can be phosphorylated by hexokinase to initiate a defense signaling cascade |
| This compound | Hydrogen atom at C6 position (lacks hydroxyl group) | Does not confer resistance | Cannot be phosphorylated by hexokinase, thus the signaling cascade is not initiated |
Integration with "Rare Sugar" Research Paradigm
This compound is firmly situated within the broader research field of "rare sugars"—monosaccharides that are present in nature only in small quantities. jaxa.jpglycoforum.gr.jp This field, significantly advanced by the "Izumoring" concept, focuses on developing enzymatic pathways to produce these scarce sugars from abundant starting materials like D-glucose or D-fructose. kagawa-u.ac.jpglycoforum.gr.jp
The Izumoring framework provides a strategic map for the interconversion of various monosaccharides using a toolkit of enzymes such as isomerases and epimerases. kagawa-u.ac.jp The production of D-allose from D-psicose (D-allulose) is a key reaction within this framework. glycoforum.gr.jp The investigation into this compound is a natural extension of this paradigm, moving from the synthesis of rare sugars to the synthesis of their even more unusual deoxygenated derivatives.
The study of this compound biosynthesis exemplifies the core tenets of rare sugar research:
Discovery of Novel Enzymes: Identifying and characterizing enzymes from microbial sources that can perform unique sugar transformations.
Biocatalytic Production: Using these enzymes to create sustainable and specific production routes for sugars that are difficult to obtain otherwise.
Functional Exploration: Investigating the unique biological and physiological functions of these rare molecules. kagawa-u.ac.jp
By integrating the study of this compound into the rare sugar paradigm, researchers can leverage the extensive knowledge and enzymatic tools developed for other rare sugars to accelerate discovery and production.
Biotechnological Production Optimization and Strain Engineering for Research Applications
The ability to produce sufficient quantities of this compound is essential for its study and potential application. Current methods have relied on the heterologous overexpression of biosynthetic genes, such as gerK1, in host organisms like E. coli, followed by in vitro enzymatic assays. oup.com While effective for pathway characterization, this approach is not optimal for large-scale production.
Future research is focused on developing engineered microbial cell factories for the efficient in vivo production of this compound. This involves advanced metabolic engineering strategies, many of which have been successfully applied to the production of the parent rare sugar, D-allose. frontiersin.orgnih.gov
Key optimization and strain engineering strategies include:
Whole-Cell Biocatalysis: Engineering a single microbial strain to express the entire multi-enzyme pathway, allowing for the conversion of a simple starting material (like glucose) directly to the final product within the cell.
Carbon Flux Redirection: Deleting genes for competing metabolic pathways to channel more of the initial substrate towards the desired product. For example, knocking out key enzymes in glycolysis can prevent the degradation of sugar intermediates. nih.gov
Transport Engineering: Modifying or deleting sugar transporters to prevent the loss of the product from the cell or to enhance the uptake of the initial substrate. nih.gov
Fermentation Process Optimization: Fine-tuning environmental conditions such as temperature, pH, and nutrient feed rates to maximize product yield and titer in bioreactors.
By applying these principles, researchers aim to create robust and efficient microbial strains capable of producing this compound on a scale suitable for comprehensive biological evaluation and the synthesis of complex glycoconjugates. nih.gov
Q & A
Basic Research Questions
Q. What are the primary synthesis routes for 6-Deoxy-D-allose, and how do they compare in efficiency and scalability?
- Methodological Answer : this compound is synthesized via regioselective deoxygenation of D-allose derivatives. A notable method involves the Kobayashi protocol, which uses achiral precursors and stereoselective catalysts to achieve high enantiomeric purity . Comparative studies should evaluate yield, reaction time, and scalability, with emphasis on avoiding toxic intermediates (e.g., azide-based steps in analogs like 6-azido-6-deoxy-D-galactose) .
Q. How is the structure of this compound validated experimentally?
- Methodological Answer : Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (e.g., and NMR) and mass spectrometry (MS). For instance, the absence of a hydroxyl group at C6 is confirmed by characteristic NMR shifts, while MS provides molecular weight verification. NIST databases offer reference spectra for cross-validation .
Q. What biological roles has this compound been implicated in, particularly in plant systems?
- Methodological Answer : In rice (Oryza sativa), this compound does not induce resistance to Xanthomonas oryzae (Xoo), unlike its phosphorylated analog D-allose. This suggests that hydroxyl group modification at C6 disrupts bioactivity. Experimental validation involves treating seedlings with varying concentrations (10–1000 mM) and monitoring growth inhibition via HPLC and phenotypic assays .
Advanced Research Questions
Q. How can contradictory findings about this compound’s bioactivity be systematically analyzed?
- Methodological Answer : Contradictions (e.g., antiviral properties in analogs vs. inactivity in this compound) require meta-analysis of structural-activity relationships (SAR). Techniques include:
- Comparative SAR : Contrast with bioactive analogs like 6-fluoro-D-glucose, noting substituent effects on receptor binding .
- Dose-Response Studies : Use gradient concentrations (e.g., 10–1000 mM) to identify threshold effects, as applied in rice seedling growth assays .
- Data Triangulation : Cross-reference toxicity data (e.g., LD) with biological assays to rule out confounding factors .
Q. What experimental designs are optimal for investigating this compound’s role in gene expression regulation?
- Methodological Answer : Transcriptomic profiling (RNA-seq or qRT-PCR) of rice treated with this compound can identify differentially expressed genes (e.g., OsABF1). Key steps:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
